molecular formula C4HN5 B1606427 1H-1,2,3-Triazole-4,5-dicarbonitrile CAS No. 53817-16-6

1H-1,2,3-Triazole-4,5-dicarbonitrile

Cat. No.: B1606427
CAS No.: 53817-16-6
M. Wt: 119.08 g/mol
InChI Key: IVANFNGOSJTZFM-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Scaffolds in Contemporary Organic and Materials Chemistry

The 1,2,3-triazole, a five-membered ring containing three nitrogen atoms and two carbon atoms, has become a cornerstone in various chemical sciences. nih.gov Though not found in nature, its synthetic accessibility, particularly through "click" chemistry, has propelled its widespread adoption. wisdomlib.orgekb.egnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed versions (RuAAC) can selectively yield 1,5-disubstituted isomers. beilstein-journals.org

The significance of the 1,2,3-triazole scaffold stems from its unique combination of properties:

Chemical Stability: The ring is aromatic, possessing a high degree of stabilization, which makes it resistant to acidic and basic hydrolysis, as well as many oxidative and reductive conditions. researchgate.net

Physicochemical Properties: It features a large dipole moment (around 5 Debye), enabling it to participate in strong dipole-dipole interactions and act as a hydrogen bond acceptor. researchgate.net

Linker Capabilities: Its straightforward and high-yielding synthesis makes it an ideal "linker" unit to connect different molecular fragments, a property extensively used in drug discovery, bioconjugation, and polymer chemistry. ekb.egnih.gov

Pharmacophore Activity: Beyond being a simple linker, the triazole ring itself is a recognized pharmacophore that can interact with biological targets. frontiersin.org This has led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. nih.govijsr.netresearchgate.net

In materials science, 1,2,3-triazole-rich molecules are integral to the design of high-performance organic coatings, including those with anti-corrosive and self-healing properties. rsc.org Their ability to functionalize surfaces, such as metal oxide nanoparticles, has led to the development of advanced hybrid nanocomposites. rsc.org The triazole unit can also serve as an acceptor in conjugated porous polymers, which have shown promise in photocatalytic applications. nih.gov

Overview of 1H-1,2,3-Triazole-4,5-dicarbonitrile as a Core Heterocyclic System

This compound is a specific derivative of the triazole family, distinguished by the presence of two nitrile (-C≡N) groups at the 4 and 5 positions of the heterocyclic ring. This high degree of functionalization makes it a valuable and reactive precursor for synthesizing more complex molecules.

The compound is typically synthesized via the cyclization of diaminomaleonitrile (B72808). nih.gov The presence of the electron-withdrawing dinitrile groups significantly influences the electronic properties of the triazole ring, making it a key intermediate for a variety of chemical transformations.

Below is a table summarizing the fundamental properties of this compound.

The structure consists of the core 1H-1,2,3-triazole ring, which is an aromatic, five-membered heterocycle. The two nitrile functional groups attached to the carbon atoms of the ring are highly polar and can participate in or be converted into a wide range of other functional groups.

Current Research Trajectories and Scope for this compound

Current research on this compound is primarily focused on its utility as a versatile precursor for the synthesis of nitrogen-rich compounds, particularly those with applications in the field of energetic materials. nih.gov The dinitrile functionality serves as a reactive handle for extensive chemical modifications.

For example, this compound can be readily hydrolyzed under basic conditions to yield 4,5-dicarboxylic acid-1,2,3-triazole. nih.gov This dicarboxylic acid can then be further derivatized. Esterification followed by hydrazinolysis produces 4,5-dicarbohydrazide-1,2,3-triazole, which can undergo condensation to form fused heterocyclic systems like 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine. nih.gov

Another synthetic pathway involves the selective hydrolysis of one nitrile group to form 4-carboxamide-5-cyano-1,2,3-triazole. nih.gov This intermediate can then undergo a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole, opening up another avenue for creating diverse substituted triazoles. nih.gov

The table below highlights key research findings involving derivatives synthesized from this compound.

The potential for this compound extends beyond energetic materials. Its derivatives are being explored for constructing novel polymers and other functional materials where high nitrogen content and specific electronic properties are desirable. nih.gov The ability to generate a variety of functional groups (carboxylic acids, amides, amines, tetrazoles) from the dinitrile precursor makes it a powerful building block for creating libraries of complex heterocyclic compounds for screening in medicinal and materials science applications. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazole-4,5-dicarbonitrile
Source PubChem
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InChI

InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANFNGOSJTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202093
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53817-16-6
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Record name 1H-1,2,3-triazole-4,5-dicarbonitrile
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Synthetic Methodologies for 1h 1,2,3 Triazole 4,5 Dicarbonitrile and Its Structural Analogs

Foundational Synthetic Routes to 1H-1,2,3-Triazole-4,5-dicarbonitrile

The specific structure of this compound, with its vicinal nitrile groups, necessitates a targeted synthetic approach.

A primary and effective method for the synthesis of this compound involves the cyclization of diaminomaleonitrile (B72808) (DAMN). nih.gov This process serves as a foundational route to the target molecule. Research has demonstrated that this cyclization provides a direct pathway to the 4,5-dicyano-1,2,3-triazole core, which is a valuable precursor for a variety of nitrogen-rich compounds. nih.gov The resulting compound can be further hydrolyzed under alkaline conditions, for instance using sodium hydroxide (B78521), to convert the nitrile groups into carboxylic acids, yielding 4,5-dicarboxylic acid-1,2,3-triazole. nih.gov

Advanced Functionalization and Derivatization Approaches

While direct synthesis yields the parent compound, the creation of structural analogs with varied substituents often relies on more versatile methods like cycloaddition reactions. These approaches are fundamental to modern organic and medicinal chemistry. thieme-connect.com

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a powerful reaction for forming five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org It involves the reaction between a 1,3-dipole (such as an organic azide) and a dipolarophile (commonly an alkyne or alkene). wikipedia.orgorganic-chemistry.orgyoutube.com This reaction class is a cornerstone for synthesizing a wide array of 1,2,3-triazole derivatives. thieme-connect.com The development of metal-catalyzed versions of this reaction has dramatically improved its efficiency and regioselectivity. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term coined to describe reactions that are high-yielding, stereospecific, and simple to perform. beilstein-journals.orgnih.gov Independently reported by the groups of Sharpless and Meldal, this reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions. nih.govbham.ac.uk This is a significant advantage over the original thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers at high temperatures. nih.gov The CuAAC reaction's rate is accelerated by up to 10⁷ times compared to the uncatalyzed thermal reaction. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.govbham.ac.uk

FeatureDescription
Reaction Name Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Organic Azide, Terminal Alkyne
Product 1,4-disubstituted 1,2,3-triazole nih.gov
Catalyst Copper(I) source, often generated in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate) or from CuI. nih.govbeilstein-journals.org
Key Advantage High regioselectivity for the 1,4-isomer, mild reaction conditions, high yields, broad functional group tolerance. beilstein-journals.orgnih.gov
Applications Bioconjugation, materials science, drug discovery, organic synthesis. nih.govnih.gov

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the alternative 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgacs.org This reaction, developed by Fokin, Jia, and coworkers, utilizes ruthenium(II) complexes, such as [CpRuCl]-based catalysts (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)), to promote the cycloaddition. organic-chemistry.orgnih.govthieme.com A key distinction of RuAAC is its ability to catalyze reactions with not only terminal alkynes but also internal alkynes, which allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov The mechanism is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov

FeatureDescription
Reaction Name Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Reactants Organic Azide, Terminal or Internal Alkyne organic-chemistry.orgnih.gov
Product 1,5-disubstituted 1,2,3-triazoles (from terminal alkynes); 1,4,5-trisubstituted 1,2,3-triazoles (from internal alkynes). organic-chemistry.orgacs.org
Catalyst Ruthenium(II) complexes, typically [CpRuCl] compounds like CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govthieme.com
Key Advantage Regioselective synthesis of 1,5-isomers, tolerance for internal alkynes, complements CuAAC. organic-chemistry.orgacs.org
Applications Medicinal chemistry, polymer synthesis, organocatalysis, materials science. acs.org

While metal-catalyzed cycloadditions are highly efficient, the development of metal-free alternatives has gained traction to avoid potential toxicity from residual metals in biological applications. thieme-connect.com These methods revert to the principles of the thermal Huisgen cycloaddition but employ strategies to control regioselectivity or enhance reactivity without a metal catalyst. One approach involves the use of electron-deficient alkynes, which can react with azides under milder conditions. Another strategy utilizes acetylene (B1199291) surrogates, such as ethenesulfonyl fluoride (B91410) (ESF), which can react with organic azides in a straightforward protocol to yield 1-substituted-1,2,3-triazoles. nih.gov Additionally, organocatalyzed methods, such as those mediated by enamines or enolates, have emerged as a sustainable alternative to transition-metal-mediated reactions. thieme-connect.com Some protocols also achieve the synthesis of 1,2,3-triazoles under both metal- and azide-free conditions by using reagents like N-tosylhydrazones. organic-chemistry.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions

Control of Regioselectivity and Stereochemistry in Cycloaddition Processes

The most prominent method for constructing the 1,2,3-triazole ring is the [3+2] cycloaddition reaction between an azide and an alkyne. A significant challenge in this process is controlling the regioselectivity to yield either 1,4-disubstituted or 1,5-disubstituted triazoles. nih.gov

Research has demonstrated that the reaction outcome is highly dependent on the chosen conditions. Conventional thermal Huisgen cycloadditions often yield a mixture of 1,4- and 1,5-regioisomers. rsc.org However, the introduction of specific catalysts and reagents allows for precise control. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for exclusively producing 1,4-disubstituted triazoles. nih.govresearchgate.net Conversely, ruthenium(II) catalysts typically direct the reaction toward the 1,5-disubstituted isomer. nih.gov

Recent studies have explored other factors to steer regioselectivity. The use of a cesium carbonate (Cs₂CO₃) base in a dimethyl sulfoxide (B87167) (DMSO) solvent for the reaction between β-carbonyl phosphonates and azides has been shown to be highly effective. acs.org This system facilitates the formation of a cesium-chelated Z-enolate as a key intermediate, which then reacts with the azide to regioselectively produce 1,5-disubstituted or 1,4,5-trisubstituted triazoles in high yields. nih.govacs.org The choice of reactants can also reverse the orientation; for instance, the positions of R¹ and R² groups can be switched by selecting the appropriate azide and β-ketophosphonate partners. nih.gov Furthermore, Lewis acids such as iron(III) chloride (FeCl₃) have been employed to catalyze the 1,3-dipolar cycloaddition, favoring the formation of 1,5-disubstituted products. nih.gov

Table 1: Control of Regioselectivity in [3+2] Cycloaddition for Triazole Synthesis
ReactantsCatalyst/ConditionsMajor RegioisomerReference
Terminal Alkyne + AzideCu(I) salts1,4-disubstituted nih.govresearchgate.net
Terminal Alkyne + AzideRu(II) complexes1,5-disubstituted nih.gov
β-Carbonyl Phosphonate + AzideCs₂CO₃ in DMSO1,5-disubstituted / 1,4,5-trisubstituted acs.org
N1-propargyl Nucleobase + Aryl AzideFeCl₃1,5-disubstituted nih.gov
Arylacetylene + AzideHot Water1,4-disubstituted rsc.org

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer a highly efficient and atom-economical route to complex molecules like substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov These strategies avoid the need for isolating intermediates, thereby saving time, reagents, and solvents.

A variety of MCRs have been developed for triazole synthesis. A mild, metal-free, three-component reaction using phosphonium (B103445) salts, aldehydes, and sodium azide has been reported to produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org This process involves an organocatalyzed coupling that forms an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Another approach involves the copper- and palladium-catalyzed three-component reaction of an azide, an alkyne, and an aryl halide to yield 1,4,5-trisubstituted-1,2,3-triazoles. frontiersin.org

Other notable MCRs include an iodine-mediated reaction of enaminones, tosylhydrazine, and primary amines, and a metal-free synthesis from aldehydes, amines, and the Bestmann-Ohira reagent. frontiersin.orgorganic-chemistry.org These "click" one-pot reactions are powerful tools for generating diverse libraries of triazole derivatives. mdpi.com

Table 2: Multi-Component Reactions (MCRs) for the Synthesis of 1,2,3-Triazole Derivatives
ComponentsCatalyst/ReagentsProduct TypeReference
Phosphonium Salt + Aldehyde + Sodium AzideL-proline (organocatalyst)4,5-disubstituted 1H-1,2,3-triazole organic-chemistry.org
Alkyne + Azide + Aryl HalideCu/Pd salts1,4,5-trisubstituted-1,2,3-triazole frontiersin.org
Aldehyde + Amine + Bestmann-Ohira ReagentMetal-free1,4,5-trisubstituted-1,2,3-triazole frontiersin.org
Secondary Amine + Diazo CompoundCu-catalyst, O₂ (oxidant)N1-substituted-1,2,3-triazole frontiersin.org
Alkyne + NaN₃ + FormaldehydeCu-catalyst2-hydroxymethyl-2H-1,2,3-triazole frontiersin.org

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for synthesizing fused heterocyclic systems, particularly those of biological interest. The dinitrile or related functional groups on the triazole ring can participate in cyclization reactions to form bicyclic structures.

Triazolo[4,5-d]pyrimidines are a class of fused heterocycles synthesized from appropriately functionalized triazoles. A common strategy involves the cyclization of 5-amino-1H-1,2,3-triazole-4-carboxamide derivatives. For example, reacting these precursors with formic acid or carbon disulfide leads to the formation of the pyrimidine (B1678525) ring fused to the triazole core. semanticscholar.org A specific method describes the refluxing of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with triethyl orthoformate, which affords 3-(4-nitrophenyl)-3H- journalskuwait.orgresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles in good yields. journalskuwait.orgjournalskuwait.org These fused systems are being explored for various applications, including as potential LSD1 inhibitors for cancer therapy. nih.gov

The triazole ring can also serve as a template for constructing other heterocycles, such as imidazole-4,5-dicarbonitrile derivatives. In one reported synthesis, 3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile undergoes cyclization with triethyl orthoalkylates to yield (Z)-1-(2-cyano-2-phenylvinyl)-1H-imidazole-4,5-dicarbonitriles. journalskuwait.orgjournalskuwait.org Another related precursor, 5-diazoimidazole-4-carbonitrile, has been identified as a stable compound for preparing various triazenyl-imidazole-4-carbonitriles. nih.gov

Table 3: Synthesis of Fused Heterocycles from Triazole Precursors
PrecursorReagent(s)Fused ProductReference
5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanideTriethyl orthoformate5-alkyl-3-(4-nitrophenyl)-3H- journalskuwait.orgresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile journalskuwait.orgjournalskuwait.org
5-amino-1H-1,2,3-triazole-4-carboxamide derivativeFormic Acid journalskuwait.orgresearchgate.netnih.govTriazolo[4,5-d]pyrimidin-7-one semanticscholar.org
5-amino-1H-1,2,3-triazole-4-carboxamide derivativeCarbon Disulfide / NaOH5-thioxo- journalskuwait.orgresearchgate.netnih.govtriazolo[4,5-d]pyrimidin-7-one semanticscholar.org
3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrileTriethyl orthoformate(Z)-1-(2-cyano-2-phenylvinyl)-1H-imidazole-4,5-dicarbonitrile journalskuwait.orgjournalskuwait.org

Annulation involves the construction of a new ring onto an existing molecular framework. In this context, it refers to either building a triazole ring onto another scaffold or using a triazole as a foundation for further ring fusion. A powerful method for ring transformation is the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles. nih.gov Catalyzed by rhodium(II) or nickel(0), these triazoles can react with nitriles or alkynes to extrude dinitrogen and form new heterocyclic systems like imidazoles or pyrroles. nih.govacs.org

[3+2] annulation reactions using nitroalkenes provide another route to five-membered nitrogen heterocycles, including triazoles. chim.it The presence of a 4-amino group on the triazole ring is particularly useful, as it introduces the possibility for the annelation of a new ring onto the triazole system, enabling access to a wide range of bicyclic structures. researchgate.net

Intramolecular cyclization is a highly effective strategy for creating fused triazole systems, especially when the molecule contains both an azide and an alkyne group. The Intramolecular Azide-Alkyne Cycloaddition (IAAC) reaction benefits from a significant entropic advantage, allowing the reaction to proceed under mild, often catalyst-free conditions. mdpi.com This approach typically offers complete regioselectivity, favoring the 1,5-disubstituted fused product due to the proximity of the reacting groups. mdpi.com

Synthetic chemists have designed clever MCRs that generate the necessary azide- and alkyne-containing intermediates in situ, which then undergo spontaneous IAAC to furnish complex triazole-annulated poly-heterocycles. mdpi.com Other methods for intramolecular ring closure include the base-catalyzed cyclization of acyl thiosemicarbazides to form 1,2,4-triazoles and the use of microwave irradiation to accelerate cyclization reactions, leading to high yields in reduced reaction times. nih.govmdpi.com

Nucleophilic and Electrophilic Functionalization of the 1H-1,2,3-Triazole Core

While the 1,2,3-triazole ring is known for its high aromatic stability, it can undergo functionalization at both its nitrogen and carbon atoms, allowing for the synthesis of a vast array of derivatives. nih.gov

Electrophilic substitution typically occurs at the ring's nitrogen atoms. nih.gov The reaction of N-unsubstituted (NH) 1,2,3-triazoles with electrophilic reagents such as sulfonyl chlorides or acyl chlorides can yield mixtures of N1- and N2-substituted regioisomers. researchgate.net In some cases, the reaction of NH-1,2,3-triazoles with electrophiles like acyl halides can lead to a denitrogenative ring-cleavage transformation. rsc.org

Direct functionalization of the triazole's C-H bonds is a powerful method for introducing substituents at the C4 and C5 positions. Palladium-catalyzed direct arylation has emerged as a highly efficient method for C5-arylation of the triazole ring. organic-chemistry.org Furthermore, N-sulfonyl-1,2,3-triazoles can act as precursors to rhodium-bound α-imino carbenes. These reactive intermediates can then participate in a range of transformations, including intermolecular C–H functionalization reactions, effectively functionalizing the carbon backbone of the original triazole. nih.gov

Post-Synthetic Modification of this compound Derivatives

The compound this compound serves as a versatile precursor for the synthesis of a variety of nitrogen-rich heterocyclic compounds. nih.govnih.gov Its structure features two primary reactive sites for post-synthetic modification: the nitrile groups at positions 4 and 5, and the acidic proton on the triazole ring, which can be substituted. These sites allow for a range of chemical transformations, leading to diverse functionalized triazole derivatives. nih.govnih.gov

Modifications at the Dinitrile Substituents

The dinitrile substituents of this compound are amenable to various transformations common to organonitriles, providing a gateway to numerous functional groups. researchgate.net Hydrolysis, rearrangement, and cycloaddition reactions are key methodologies for modifying these groups.

Selective hydrolysis of one nitrile group can be achieved under controlled acidic conditions. For instance, treating 4,5-dicyano-1,2,3-triazole with a mixture of 1M HCl and 1M acetic acid results in the formation of 4-carboxamide-5-cyano-1,2,3-triazole in 67% yield. nih.gov This amide can then undergo a Hofmann rearrangement to yield 4-cyano-5-amino-1,2,3-triazole. nih.govnih.gov The resulting amino group can be further modified, for example, through oxidation with hydrogen peroxide and sulfuric acid to produce 4-cyano-5-nitro-1,2,3-triazole. nih.gov

Complete hydrolysis of both nitrile groups occurs under basic conditions. nih.gov Reacting 4,5-dicyano-1,2,3-triazole with sodium hydroxide leads to the formation of 1H-1,2,3-triazole-4,5-dicarboxylic acid with a high yield of 91%. nih.govmdpi.com This dicarboxylic acid is a key intermediate that can be further derivatized. For example, esterification with methanol (B129727) yields the corresponding dimethyl ester, which can then be converted to 4,5-dicarbohydrazide-1,2,3-triazole via hydrazinolysis. nih.gov

The nitrile groups can also participate in cycloaddition reactions. A notable example is the reaction of the mono-amide derivative, 4-carboxamide-5-cyano-1,2,3-triazole, with sodium azide and zinc chloride in a 1,3-dipolar cycloaddition to form 4-carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazole. mdpi.com

Table 1: Selected Modifications at the Dinitrile Substituents of this compound Derivatives

Starting MaterialReagent(s)ProductYield (%)Ref.
This compound1M HCl, 1M Acetic Acid4-Carboxamide-5-cyano-1H-1,2,3-triazole67 nih.gov
This compoundNaOH(aq)1H-1,2,3-Triazole-4,5-dicarboxylic acid91 nih.gov
4-Carboxamide-5-cyano-1H-1,2,3-triazoleHofmann Rearrangement4-Cyano-5-amino-1H-1,2,3-triazole41 nih.gov
4-Cyano-5-amino-1H-1,2,3-triazole30% H₂O₂, H₂SO₄4-Cyano-5-nitro-1H-1,2,3-triazole- nih.gov
1H-1,2,3-Triazole-4,5-dicarboxylic acidMethanol, H₂SO₄Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate83 nih.gov
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylateHydrazine (B178648) Hydrate (B1144303)1H-1,2,3-Triazole-4,5-dicarbohydrazide86 nih.gov
4-Carboxamide-5-cyano-1H-1,2,3-triazoleNaN₃, ZnCl₂4-Carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazole78 mdpi.com
Introduction of Diverse Substituents onto the Triazole Ring System

The triazole ring of this compound contains an active hydrogen atom that can be substituted, typically through alkylation reactions. nih.gov The alkylation of N-unsubstituted triazoles can lead to a mixture of regioisomers, as substitution can occur at the N1, N2, or N3 positions of the triazole ring. nih.gov

In the case of 4,5-dicyano-1,2,3-triazole, methylation has been successfully demonstrated. The reaction with iodomethane (B122720) as the methylating agent preferentially yields 2-methyl-4,5-dicyano-1,2,3-triazole in 71% yield. nih.govmdpi.com This N-substituted derivative retains the reactive dinitrile groups, which can be subsequently hydrolyzed. For example, hydrolysis of 2-methyl-4,5-dicyano-1,2,3-triazole produces 2-methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid in 89% yield, which can be further esterified to give dimethyl 2-methyl-1H-1,2,3-triazole-4,5-dicarboxylate. nih.govmdpi.com

The alkylation of related nitrotriazole systems has shown that the reaction conditions and the nature of the alkylating agent can influence the distribution of N1, N2, and N3-substituted products. nih.gov This suggests a potential pathway for creating a variety of N-substituted 4,5-dicyanotriazole isomers, each with potentially distinct chemical properties.

Table 2: Introduction of Substituents onto the Triazole Ring of this compound

Starting MaterialReagent(s)ProductYield (%)Ref.
This compoundIodomethane2-Methyl-4,5-dicyano-1,2,3-triazole71 nih.govmdpi.com
2-Methyl-4,5-dicyano-1,2,3-triazoleHydrolysis2-Methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid89 nih.govmdpi.com
2-Methyl-1H-1,2,3-triazole-4,5-dicarboxylic acidEsterificationDimethyl 2-methyl-1H-1,2,3-triazole-4,5-dicarboxylate82 nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1h 1,2,3 Triazole 4,5 Dicarbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1H-1,2,3-triazole-4,5-dicarbonitrile, various NMR experiments offer insights into its proton and carbon framework, connectivity, and behavior in solution.

1H and 13C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy serves as the primary method for verifying the molecular structure of triazole derivatives. rsc.orgufv.brnih.gov In the case of this compound, the simplicity of the structure leads to an equally straightforward, yet informative, set of expected spectra.

The ¹H NMR spectrum is predicted to be dominated by a single, broad signal corresponding to the acidic proton attached to one of the nitrogen atoms (N-H) of the triazole ring. The chemical shift of this proton is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. ufv.br

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals. Two signals would correspond to the two non-equivalent carbon atoms of the triazole ring (C4 and C5), which are bonded to the nitrile groups. A third signal, typically appearing at a different chemical shift, would represent the carbon atoms of the two nitrile (-C≡N) functional groups. While specific, experimentally verified chemical shift data for this compound is not extensively detailed in the surveyed literature, the expected signals provide a clear fingerprint for its identification.

Table 1: Predicted NMR Assignments for this compound

Nucleus Atom Type Predicted Chemical Shift (δ) Range (ppm) Multiplicity Notes
¹H N-H Highly variable (e.g., 10-15) Singlet, broad Shift and broadening are solvent and concentration dependent.
¹³C C4 / C5 ~120 - 150 Singlet Represents the two distinct carbon atoms of the triazole ring.

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

For this compound, an HMBC experiment would be particularly valuable. It would reveal long-range correlations (typically over two to three bonds) between the N-H proton and the carbon atoms of the triazole ring (C4 and C5), as well as the nitrile carbons. These correlations would provide unambiguous proof of the proposed structure by linking the proton to the carbon framework. An HSQC experiment would confirm the absence of any direct one-bond C-H connections, as expected. Although these methods are standard for characterization, specific 2D NMR studies focused on the parent this compound are not reported in the reviewed literature.

Pulsed-Field Gradient Spin–Echo (PGSE) NMR for Molecular Diffusion Studies

Pulsed-Field Gradient Spin–Echo (PGSE) NMR is a powerful, non-invasive technique used to measure the translational motion (diffusion) of molecules in solution. researchgate.net The rate of diffusion is related to the size and shape of the molecule, as well as its interactions with the solvent. This method can be used to study phenomena such as aggregation, ion pairing, and host-guest interactions. researchgate.net While PGSE NMR has been applied to a wide range of chemical systems, specific studies investigating the diffusion characteristics of this compound have not been detailed in the surveyed scientific literature. Such a study could, however, provide valuable information on its hydrodynamic radius and potential for intermolecular association in different solvents.

Temperature-Dependent NMR for Dynamic Processes and Equilibria

Temperature-dependent, or variable-temperature (VT), NMR spectroscopy is a key technique for investigating dynamic processes that occur on the NMR timescale, such as tautomerism and conformational changes. ufv.br For this compound, a potential dynamic process is the tautomeric equilibrium between different N-H isomers (e.g., proton residing on N1, N2, or N3).

In some triazole systems, this exchange can be slow enough at low temperatures to observe distinct signals for each tautomer, which then coalesce into a single, averaged signal as the temperature is raised. ncl.res.in Investigating this compound by VT-NMR could therefore elucidate the thermodynamics and kinetics of its tautomeric exchange. However, specific VT-NMR studies on this compound are not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier Transform Infrared (FT-IR) techniques, provides direct information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a fundamental technique for the characterization of this compound, as it allows for the clear identification of its key functional groups. The analysis of its FT-IR spectrum is based on the characteristic absorption bands for the N-H bond, the C≡N (nitrile) bonds, and the various vibrations of the triazole ring itself. nih.govresearchgate.net

Research on the synthesis of derivatives from 4,5-dicyano-1,2,3-triazole confirms the presence and position of these characteristic bands. nih.gov The most prominent and diagnostically important absorption is the strong, sharp band corresponding to the C≡N stretching vibration, which typically appears in the 2200-2260 cm⁻¹ region. Another key feature is the broad absorption band in the 3100-3400 cm⁻¹ region, which is characteristic of the N-H group stretching vibration, often broadened due to intermolecular hydrogen bonding in the solid state. The triazole ring itself gives rise to a series of characteristic absorptions, including C=N and N=N stretching vibrations, in the fingerprint region (below 1600 cm⁻¹). nih.govnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound Systems

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3400 - 3100 N-H stretch Medium-Broad Position and width are sensitive to hydrogen bonding.
~2260 C≡N stretch Strong, Sharp A highly characteristic band for the nitrile functional group. nih.gov
1600 - 1400 C=N / N=N stretch Medium-Weak Associated with triazole ring skeletal vibrations. nih.govnih.gov

The collective data from these spectroscopic methods provides a robust and detailed structural profile of this compound, confirming its elemental composition, the specific arrangement of its functional groups, and the intricate connectivity of its heterocyclic framework.

Raman Spectroscopy for Molecular Vibrations and Cation-Anion Interactions

Raman spectroscopy serves as a valuable, non-destructive technique for probing the molecular vibrations of 1,2,3-triazole systems. While specific Raman data for this compound is not extensively detailed in the reviewed literature, the principles of the technique can be applied based on studies of analogous triazole structures. The Raman spectrum is sensitive to the vibrations of the triazole ring and its substituents. Key vibrational modes expected for this compound would include the stretching and bending of the C-C, C=N, N-N, and N=N bonds within the heterocyclic ring, as well as the characteristic C≡N stretching frequency of the nitrile groups.

In studies of related triazole compounds, such as 1,2,4-triazole-3-carboxylate, Raman spectra have been successfully measured and interpreted with the aid of density functional theory (DFT) calculations. scilit.com These studies help in the clear assignment of observed Raman bands. scilit.com For instance, the analysis of 1,2,3-triazole on gold surfaces via surface-enhanced Raman spectroscopy (SERS) has provided insights into molecular orientation and adsorption behavior. researchgate.net

Furthermore, Raman spectroscopy is effective in analyzing the interactions between cations and the triazole anion in salt derivatives. The formation of salts leads to shifts in the vibrational frequencies of the triazole ring and its functional groups. These shifts provide direct evidence of the electrostatic interactions and hydrogen bonding between the cation and the anionic triazole moiety. By comparing the Raman spectra of the neutral triazole with its corresponding salts, researchers can elucidate the nature and strength of these cation-anion interactions, which are crucial for understanding the structure and properties of energetic materials and other functional solids. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives, providing unequivocal confirmation of their elemental composition through precise mass determination. journalskuwait.orgnih.gov This technique is routinely employed to support the structural assignments made by other spectroscopic methods like NMR and IR. journalskuwait.org

In the synthesis of novel compounds derived from a 4,5-dicyano-1,2,3-triazole precursor, mass spectrometry was used to assess their structure and configurational integrity. nih.gov For example, in the characterization of a metronidazole (B1676534) derivative incorporating a 1H-1,2,3-triazole moiety (compound 5c), HRMS data showing a (M+H)⁺ peak at 317.1141 provided strong support for the proposed structure. nih.gov Similarly, electrospray ionization (ESI) HRMS has been used to differentiate between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov

The application of ESI-HRMS allows for the determination of the exact mass of the molecular ion, which can then be compared to the calculated mass for the proposed chemical formula. The molecular formula for the parent compound, this compound, is C₄HN₅, with a calculated molecular weight of approximately 119.08 g/mol . achmem.com HRMS analysis would be expected to yield a measured mass that corresponds to this value with high accuracy, typically within a few parts per million (ppm).

Below is a table representing typical data obtained from HRMS analysis for related triazole compounds.

Compound NameMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Ion TypeReference
1H-1,2,3-TriazoleC₂H₃N₃69.0327070.0405[M+H]⁺ massbank.eu
1H-1,2,3-Triazol-4-olC₂H₃N₃O85.0276184.0199[M-H]⁻ massbank.eu
4-carboxamide-5-cyano-1,2,3-triazoleC₄H₃N₅ONot Specified136.0310 ([M-H]⁻)[M-H]⁻ nih.gov
4-cyano-5-amino-1,2,3-triazoleC₃H₃N₅Not Specified108.10 ([M]⁻)[M]⁻ nih.gov
Metronidazole 1H-1,2,3-triazole derivative 5cC₁₅H₁₄FN₄O₃Not Specified317.1141[M+H]⁺ nih.gov

X-ray Diffraction Analysis

Numerous studies on derivatives of 1,2,3-triazole rely on SC-XRD to confirm the structures of newly synthesized compounds. nih.gov For instance, the structures of various nitrogen-rich compounds synthesized from a 4,5-dicyano-1,2,3-triazole precursor were confirmed by X-ray single crystal diffraction. nih.gov In one study, fourteen different derivative compounds were characterized using this method, revealing their crystal systems, space groups, and unit cell parameters. nih.gov For example, a hydrated derivative, 4-carboxamide-5-cyano-1,2,3-triazole monohydrate (1·H₂O), was found to crystallize in the monoclinic space group P2(1)/c. nih.gov Another example, a sodium salt of 4-carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazolium, crystallized in the triclinic space group P-1. nih.gov

The structural analysis of a metronidazole derivative containing a 1H-1,2,3-triazole ring (compound 5c) was also unambiguously confirmed by SC-XRD, providing definitive evidence of its formation. nih.gov These analyses are crucial for understanding the molecular geometry and packing within the crystal lattice, which in turn influences the material's physical properties.

The table below summarizes crystallographic data for several representative triazole derivatives, illustrating the type of information obtained from SC-XRD analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
4-carboxamide-5-cyano-1,2,3-triazole monohydrate (1·H₂O)MonoclinicP2(1)/cNot SpecifiedNot SpecifiedNot Specified90Not Specified904 nih.gov
4-cyano-5-nitro-1,2,3-triazole monohydrate (3·H₂O)MonoclinicP2(1)/cNot SpecifiedNot SpecifiedNot Specified90Not Specified904 nih.gov
Sodium 4-carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazolate (S4)TriclinicP-1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1 nih.gov
1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole (3)TriclinicP-15.930810.969514.7966100.501098.6180103.8180Not Specified mdpi.com

The crystal structure of this compound and its derivatives is stabilized by a network of intermolecular interactions, which dictate the molecular packing and influence the material's properties. mdpi.comias.ac.inrsc.org The analysis of these interactions is crucial for crystal engineering. ias.ac.inrsc.org Key interactions include hydrogen bonds, π-π stacking, and other van der Waals forces. mdpi.com

Hydrogen Bonding: The 1,2,3-triazole ring is an effective hydrogen bond donor and acceptor. rsc.orgnih.gov The acidic proton on the N1 atom can form strong N-H···N or N-H···O hydrogen bonds, while the nitrogen atoms of the ring can act as hydrogen bond acceptors. nih.govmjcce.org.mk In the crystal structures of related triazole compounds, these hydrogen bonds often link molecules into chains, sheets, or more complex three-dimensional networks. sciencemadness.org For example, in the solid-state structure of 3,5-dinitro-1H-1,2,4-triazole, molecules are linked through N1–H1···N3 hydrogen bonds to form chains. sciencemadness.org

Hirshfeld Surface Analysis: This computational tool is widely used to visualize and quantify intermolecular interactions within a crystal. It maps the different types of close contacts on the molecular surface. Studies on related triazole compounds have used Hirshfeld analysis to provide quantitative information on the various intermolecular interactions. journalskuwait.orgmdpi.comresearchgate.net For a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, Hirshfeld analysis revealed the dominance of H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%) contacts. mdpi.com For another copper(II) complex with a triazole ligand, the most significant contributions were from H⋯O/O⋯H (33.1%), H⋯H (29.5%), and H⋯N/N⋯H (19.3%) interactions. enamine.net This analysis confirms the importance of hydrogen bonding and van der Waals forces in the crystal packing. The shape index and curvedness plots from the analysis can also confirm the presence of π–π stacking interactions. mdpi.com

These non-covalent interactions collectively determine the supramolecular architecture of the solid, which is fundamental to designing materials with specific properties. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its derivatives. This method provides experimental validation of the empirical formula of a newly synthesized compound, serving as a crucial checkpoint for purity and identity. nih.gov

The procedure involves the complete combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental C, H, and N values are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition of the compound.

In the synthesis of various derivatives from a 4,5-dicyano-1,2,3-triazole precursor, elemental analysis was consistently used to confirm the successful formation of the target molecules. nih.gov

The following table presents representative elemental analysis data for compounds related to this compound, demonstrating the validation of their empirical formulas.

Compound NameEmpirical FormulaAnalysis%C%H%NReference
4-cyano-5-amino-1,2,3-triazoleC₃H₃N₅Calculated33.032.7764.20 nih.gov
Found33.382.8164.03 nih.gov
4-cyano-5-nitro-1,2,3-triazole (as C₄H₃N₇O₂)C₄H₃N₇O₂Calculated26.531.6754.14 nih.gov
Found26.581.6254.22 nih.gov
4,5-dicarboxylic acid-1,2,3-triazoleC₄H₃N₃O₄Calculated35.102.9524.56 nih.gov
Found35.142.9224.59 nih.gov

Mechanistic Investigations and Reactivity Profiles of 1h 1,2,3 Triazole 4,5 Dicarbonitrile Frameworks

Detailed Mechanistic Pathways of Cycloaddition Reactions

While the 1,3-dipolar cycloaddition is the most fundamental method for synthesizing the 1,2,3-triazole ring, the specific case of 1H-1,2,3-triazole-4,5-dicarbonitrile involves a different primary synthetic route. Its synthesis is typically achieved through the cyclization of diaminomaleonitrile (B72808). nih.gov However, understanding the principles of cycloaddition reactions is crucial to the broader context of 1,2,3-triazole chemistry.

The archetypal synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). nih.govnih.gov This reaction is a concerted, pericyclic process that proceeds through a five-membered aromatic transition state. nih.gov Under thermal conditions, the reaction is not regioselective and typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers. nih.gov

The mechanism involves the simultaneous formation of two new sigma bonds as the pi electrons from the azide (B81097) and the alkyne rearrange to form the stable, aromatic triazole ring. nih.govnih.gov The versatility of this reaction allows for the synthesis of a wide array of triazole derivatives by varying the substituents on both the azide and alkyne starting materials. nih.gov

To overcome the lack of regioselectivity in the thermal Huisgen cycloaddition, catalytic methods have been developed. nih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org

Copper(I) Catalysis : The use of a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, dramatically accelerates the reaction and makes it highly regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govacs.org The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of only one regioisomer. nih.gov

Ruthenium(II) Catalysis : Conversely, ruthenium(II) catalysts, such as Cp*RuCl(PPh₃)₂, direct the cycloaddition to produce the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govnih.govmdpi.com The mechanism is believed to involve the formation of a ruthenium-acetylide complex that guides the azide to add at the C5 position. nih.gov

These catalytic systems are fundamental in synthetic chemistry for controlling the architecture of triazole-containing molecules, although the 4,5-disubstitution pattern of the title compound originates from a non-cycloaddition pathway. nih.gov

Nucleophilic and Electrophilic Reactivity of the Triazole Ring System

The presence of two electron-withdrawing nitrile (-CN) groups at the C4 and C5 positions significantly deactivates the triazole ring towards electrophilic attack and, conversely, activates the carbon atoms of the nitrile groups towards nucleophilic attack. nih.govyoutube.com

The nitrile groups of this compound are susceptible to reaction with various nucleophiles. A key study demonstrated its utility as a precursor for a variety of nitrogen-rich compounds through reactions at the nitrile positions. nih.gov

One significant pathway involves the selective hydrolysis of one nitrile group to a carboxamide. This transformation can be achieved using a mixture of 1M HCl and 1M acetic acid to yield 4-carboxamide-5-cyano-1,2,3-triazole. nih.gov This carboxamide can then undergo a Hofmann rearrangement, a reaction involving a nitrogen nucleophile (in the form of an amide treated with bromide in a basic solution), to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov

Further nucleophilic attack can be demonstrated by the complete hydrolysis of both nitrile groups under basic conditions (NaOH) to form 1H-1,2,3-triazole-4,5-dicarboxylic acid. nih.gov This dicarboxylic acid can be esterified and subsequently reacted with hydrazine (B178648) (a nitrogen nucleophile) to yield 1H-1,2,3-triazole-4,5-dicarbohydrazide. nih.gov

The following table summarizes these key reactions of the dinitrile framework with nucleophiles.

Starting MaterialReagentsProductNucleophile
This compound1M HCl, 1M Acetic Acid4-Carboxamide-5-cyano-1,2,3-triazoleH₂O
4-Carboxamide-5-cyano-1,2,3-triazoleBr₂, NaOH, H₂O4-Cyano-5-amino-1,2,3-triazole-
This compoundNaOH, H₂O1H-1,2,3-Triazole-4,5-dicarboxylic acidOH⁻
1H-1,2,3-Triazole-4,5-dicarboxylic acid dimethyl esterN₂H₄·H₂O1H-1,2,3-Triazole-4,5-dicarbohydrazideN₂H₄

Data sourced from nih.gov.

Derivatives of this compound are excellent substrates for intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov A prime example is the acid-catalyzed condensation of 1H-1,2,3-triazole-4,5-dicarbohydrazide. nih.gov In the presence of hydrochloric acid, the two adjacent hydrazide groups react with each other intramolecularly to form 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine, a stable, fused bicyclic compound. nih.gov

This type of reaction highlights the utility of the 4,5-disubstituted triazole framework as a rigid scaffold for constructing more complex polycyclic molecules. nih.govresearchgate.net Intramolecular "click" reactions, where a molecule contains both an azide and an alkyne group, are also a well-established method for forming fused triazole ring systems, though this applies to different precursors. nih.gov

Tautomeric Equilibria and Isomerization Processes in 1H-1,2,3-Triazole Systems

The unsubstituted 1,2,3-triazole ring exists as a mixture of two tautomers: the 1H- and 2H-forms, which arise from the migration of the N-H proton between adjacent nitrogen atoms. nih.govscielo.br This tautomeric equilibrium is a fundamental characteristic of the 1,2,3-triazole system. nih.govresearchgate.net

Spectroscopic and computational studies have shown that for the parent triazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov However, the equilibrium is influenced by several factors:

Solvent Polarity : The 1H-tautomer is preferentially stabilized in polar solvents. nih.gov

Substituents : The electronic nature of substituents on the carbon atoms of the triazole ring can significantly influence the relative stabilities of the tautomers. scielo.br Electron-withdrawing groups, such as the two nitrile groups in this compound, will impact the electron density distribution across the ring and thus affect the tautomeric preference. nih.gov

Physical State : The tautomers are present in the solid, liquid, and gas phases, with their relative populations being context-dependent. nih.gov

For substituted 1,2,3-triazoles, a third tautomer (3H) is theoretically possible, but the 1H and 2H forms are the most significant. scielo.br While the title compound is named as the 1H-tautomer, it exists in equilibrium with its 2H-counterpart, 2H-1,2,3-triazole-4,5-dicarbonitrile.

The table below outlines the relative energy differences for substituted 1,2,3-triazoles, demonstrating the general preference for the 2H tautomer.

Substituent (X) at C4/C5Relative Energy of N1-H (kcal/mol)Relative Energy of N3-H (kcal/mol)
H4.04.0
F5.34.4
Cl5.14.3
CN6.75.3
CH₃3.54.2
NH₂2.54.9

Data represents theoretical calculations comparing stabilities relative to the N2-H tautomer. Sourced from scielo.br.

Reaction Cascade and Domino Processes in the Synthesis of Complex Triazole Derivatives

The strategic functionalization of the this compound framework through reaction cascade and domino processes offers an efficient and elegant approach to constructing complex, fused heterocyclic systems. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are of significant interest in modern organic synthesis. The dinitrile groups at the 4 and 5 positions of the triazole ring serve as versatile handles that can be sequentially or concertedly transformed into various functionalities, leading to the formation of intricate molecular architectures.

Research has demonstrated that this compound is a valuable precursor for a variety of nitrogen-rich compounds, including bicyclic and fused-ring systems. nih.gov These syntheses often involve a series of transformations such as hydrolysis, rearrangement, and condensation reactions that proceed in a cascade-like manner. nih.gov

A notable example involves the conversion of 4,5-dicyano-1,2,3-triazole into more complex derivatives through a multi-step, one-pot or sequential synthesis. nih.gov For instance, the initial hydrolysis of one or both nitrile groups can be the first step in a cascade sequence. The resulting carboxamide or carboxylic acid functionalities can then undergo further reactions.

One documented cascade process begins with the partial hydrolysis of 4,5-dicyano-1,2,3-triazole to yield 4-carboxamide-5-cyano-1,2,3-triazole. This intermediate can then be subjected to a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov The newly introduced amino group can subsequently participate in cyclization reactions.

Another important domino reaction sequence starts with the complete hydrolysis of the dinitrile to 4,5-dicarboxylic acid-1,2,3-triazole. This diacid can be esterified and then treated with hydrazine hydrate (B1144303) to form 4,5-dicarbohydrazide-1,2,3-triazole. A subsequent acid-catalyzed intramolecular condensation reaction of the dicarbohydrazide leads to the formation of a fused pyridazine (B1198779) ring, yielding 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine. nih.gov This sequence efficiently builds a bicyclic heterocyclic system from the simple monocyclic triazole precursor.

The following data tables summarize key findings from these cascade and domino processes.

Table 1: Cascade Synthesis of Functionalized Monocyclic Triazoles

Starting MaterialReagents and ConditionsIntermediate Product(s)Final ProductReference
4,5-Dicyano-1,2,3-triazole1. 1M HCl, 1M Acetic Acid4-Carboxamide-5-cyano-1,2,3-triazole4-Cyano-5-amino-1,2,3-triazole nih.gov
2. Br₂, NaOH, H₂O, 60 °C (Hofmann Rearrangement)
4-Cyano-5-amino-1,2,3-triazole30% H₂O₂, 98% H₂SO₄-4-Cyano-5-nitro-1,2,3-triazole nih.gov

Table 2: Domino Synthesis of Fused Triazolo-pyridazine Systems

Starting MaterialReagents and ConditionsIntermediate Product(s)Final ProductReference
4,5-Dicyano-1,2,3-triazole1. NaOH, H₂O, reflux4,5-Dicarboxylic acid-1,2,3-triazole4,7-Dione-1,2,3-triazolo[4,5-d]pyridazine nih.gov
2. Methanol (B129727), H₂SO₄4,5-Dicarboxylic acid dimethyl ester-1,2,3-triazole
3. Hydrazine hydrate, Methanol, reflux4,5-Dicarbohydrazide-1,2,3-triazole
4. HCl

These examples underscore the utility of this compound as a building block in domino and cascade reactions, enabling the streamlined synthesis of complex nitrogen-containing heterocyclic compounds. The reactivity of the nitrile groups is central to these transformations, allowing for a programmed series of reactions to construct elaborate molecular frameworks from a simple and accessible starting material.

Computational and Theoretical Investigations of 1h 1,2,3 Triazole 4,5 Dicarbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. For derivatives of 1,2,3-triazole, Density Functional Theory (DFT), particularly using the B3LYP functional, is a commonly applied method for geometry optimization and the prediction of electronic and vibrational properties. mdpi.commdpi.com Ab initio methods, while computationally more intensive, are also used for high-accuracy calculations of molecular properties. researchgate.net These computational approaches are essential for predicting molecular structure, understanding spectroscopic data, and visualizing electronic behavior.

Structural Optimization and Prediction of Geometrical Parameters

The geometric structure of a molecule, including its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical behavior. Theoretical structural optimization seeks to find the lowest energy arrangement of atoms in a molecule. For the isomeric 4,5-dicyano-2H-1,2,3-triazole, single-crystal X-ray diffraction has provided precise experimental data on its molecular structure in the solid state. acs.org

Table 1: Representative Geometrical Parameters for Triazole Derivatives (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for triazole systems. Specific values for 1H-1,2,3-triazole-4,5-dicarbonitrile require a dedicated computational study.

ParameterTypical Calculated Value (Å or °)Method/Basis Set
N-N Bond Length~1.30 - 1.35DFT/B3LYP
N-C Bond Length~1.33 - 1.38DFT/B3LYP
C-C Bond Length~1.40 - 1.45DFT/B3LYP
C≡N Bond Length~1.15DFT/B3LYP
N-N-N Bond Angle~108 - 112DFT/B3LYP

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are used to compute the vibrational frequencies and their corresponding intensities. These calculated spectra can then be compared with experimental results to assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C≡N stretching, ring deformation). researchgate.net

Experimental FT-IR and Raman spectra have been thoroughly recorded and analyzed for the sodium salt of the 4,5-dicyano-1,2,3-triazolate anion. acs.org For instance, the characteristic C≡N stretching vibration in the Raman spectrum of the anion appears as a very strong band at 2239 cm⁻¹. acs.org For the neutral this compound, a detailed correlation would involve comparing its experimental FT-IR and Raman spectra with frequencies calculated using methods like DFT. This comparison helps validate the accuracy of the computational model and provides a definitive assignment of the spectral features. researchgate.net

Table 2: Key Vibrational Modes and Typical Frequency Ranges (Illustrative) Note: This table illustrates the type of data generated from vibrational analysis. Specific assignments for this compound would require a direct comparison between its experimental and calculated spectra.

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Expected Intensity
N-H Stretch3100 - 3300Medium-Broad (IR)
C≡N Stretch2230 - 2260Strong (IR & Raman)
Triazole Ring Stretch1400 - 1600Medium-Strong
Ring Breathing/Deformation900 - 1200Variable

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

For push-pull chromophores containing a 1,2,3-triazole linker, Time-Dependent DFT (TD-DFT) calculations at levels like B3LYP/6-31G(d) have been shown to successfully assign charge-transfer absorptions as HOMO-LUMO transitions. researchgate.net In this compound, the presence of the two dicyano groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that electronic transitions can occur at lower energies (longer wavelengths). mdpi.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the nitrile groups and the triazole ring, due to the presence of lone pairs of electrons. Conversely, a region of positive potential (blue) would likely be associated with the acidic N-H proton of the triazole ring.

Intramolecular charge transfer (ICT) is the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This phenomenon is crucial in the design of molecules for applications in non-linear optics and as fluorescent probes. In this compound, the triazole ring can act as a π-linker, while the dicyano groups are strong electron acceptors.

Computational studies on donor-acceptor substituted triazoles confirm that the 1,2,3-triazol-diyl moiety can act as a conjugative linker, mediating electronic communication between the donor and acceptor groups. researchgate.net The analysis of the HOMO and LUMO distributions provides insight into ICT. For a charge-transfer transition, the HOMO is typically localized on the donor portion of the molecule, while the LUMO is localized on the acceptor portion. In this compound, while there is no distinct donor group, the electron-rich triazole ring and the electron-deficient nitrile groups create a "push-pull" character that can be analyzed through its frontier orbitals. researchgate.net

Calculation of Ligand Binding Energies and Elucidation of Coordination Preferences

Computational methods, particularly molecular docking and binding free energy calculations, are instrumental in predicting how triazole derivatives interact with biological targets or coordinate with metal ions. These studies quantify the strength of interactions and identify the key structural features responsible for binding.

Molecular docking studies on various 1,2,3-triazole derivatives have revealed their potential to bind effectively with various biological receptors. The binding affinity is often quantified by the free energy of binding (ΔG), with more negative values indicating stronger interactions. For instance, a series of novel 1,4-disubstituted 1,2,3-triazoles showed calculated binding free energy values ranging from -7.79 to -9.44 kcal/mol with the Topoisomerase IV enzyme. researchgate.net Similarly, docking of triazole derivatives against the α-glucosidase and α-amylase enzymes yielded favorable binding affinities, with one compound showing a binding energy of -10.9 kcal/mol towards α-glucosidase. researchgate.net

These calculations elucidate coordination preferences, which for triazoles often involve:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic nature of the triazole ring allows for stacking interactions with aromatic residues in protein binding sites. nih.govnih.gov

Hydrophobic Interactions: Substituents on the triazole ring can form significant hydrophobic contacts, anchoring the ligand in the binding pocket. frontiersin.org

Ion-Dipole and Cation-π Interactions: The dipole moment and electron-rich nature of the triazole ring facilitate these interactions. nih.gov

The table below presents a selection of calculated binding energies for various 1,2,3-triazole derivatives against different targets, illustrating their interaction potential.

Compound ClassTarget EnzymeBinding Energy (kcal/mol)Key Interactions Noted
1,4-disubstituted 1,2,3-triazolesTopoisomerase IV-7.79 to -9.44Efficient binding within the receptor pocket. researchgate.net
1,2,3-triazole derivativesα-glucosidase-10.9Stronger binding affinity than the reference drug. researchgate.net
1,2,3-triazole derivativesα-amylase-9.0Favorable binding affinity. researchgate.net
Triazole sulfonamidesCarbonic Anhydrase IX-9.2Hydrophobic and hydrophilic stable interactions. nih.gov

Modeling of Reaction Mechanisms and Identification of Transition States

Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction mechanisms involving triazoles. These studies map out the energy landscape of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that govern reaction rates and regioselectivity.

For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations have been used to understand the mechanism of the [3+2] cycloaddition reaction. nih.gov For the reaction between an enaminone and phenyl azide (B81097), two potential transition states (TS1 and TS2) were proposed and calculated. nih.gov The analysis of these transition states helps to explain why only certain regioisomers are formed as products. nih.gov

Similarly, the mechanism for the synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles via a copper-catalyzed [3+2] cycloaddition has been proposed, involving a triazole intermediate formed from a nitro-olefin and an azide. frontiersin.org Computational modeling can clarify the role of the metal catalyst in promoting the reaction and stabilizing intermediates. frontiersin.org These theoretical studies are vital for optimizing reaction conditions and designing new synthetic routes with enhanced selectivity and efficiency. arabjchem.org

Molecular Dynamics Simulations for Conformational Studies of Triazole-Based Oligomers

One study used MD simulations to investigate how a mono-triazole derivative modulates the aggregation of Aβ42 peptides, which are implicated in Alzheimer's disease. acs.org The simulations showed that the triazole compound binds to the central hydrophobic core of the peptide, preserving its helical content and reducing the formation of β-sheets, which are characteristic of harmful oligomers. acs.org

Key insights from MD simulations on triazole-containing systems include:

Stability of Complexes: Simulations can confirm the stability of a ligand-protein complex over time (e.g., 100 nanoseconds), as demonstrated for triazole derivatives with carbonic anhydrase and NO-synthase. nih.govpensoft.net

Conformational Changes: Analysis of the Radius of Gyration (Rg) during a simulation can show how the compactness of a protein or oligomer changes upon ligand binding. nih.gov

Solvent Accessibility: The Solvent Accessible Surface Area (SASA) can be calculated to understand how much of a molecule is exposed to the solvent, providing clues about binding and solubility. nih.govpensoft.net

Interaction Footprints: MD simulations allow for detailed analysis of the persistence of specific interactions, such as hydrogen bonds or π-π stacking, over the course of the simulation. nih.gov

Development of Specialized Force Fields for this compound Derivatives

Accurate MD simulations rely on a set of parameters known as a force field, which defines the potential energy of the system. While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used, highly accurate simulations often require the development of specialized parameters for novel molecular structures like this compound and its derivatives. mdpi.comrsc.org

The process of developing these parameters, or "parameterization," involves:

Quantum Mechanical Calculations: High-level quantum mechanical calculations (often using DFT) are performed on the molecule to determine its optimal geometry, vibrational frequencies, and electrostatic potential. nih.gov

Charge Derivation: Restrained Electrostatic Potential (RESP) charges are calculated to accurately model the electrostatic interactions of the molecule.

Fitting to a Functional Form: The quantum mechanical data is used to fit the parameters (e.g., for bond lengths, angles, dihedrals, and van der Waals interactions) of the classical force field equation.

When fully specialized force fields are not available, researchers often use general force fields and generate the necessary ligand topology using automated tools. For example, the AMBER general force field (GAFF) is commonly used for drug-like small molecules, and servers like SwissParam can generate parameters compatible with the CHARMM force field. pensoft.netmdpi.comrsc.org The accuracy of these general parameters is crucial for the reliability of the simulation results. researchgate.net

Coordination Chemistry Involving 1h 1,2,3 Triazole 4,5 Dicarbonitrile and Its Derivatives

Design and Synthesis of 1H-1,2,3-Triazole-4,5-dicarbonitrile-Derived Ligands

The primary ligands derived from the this compound core for coordination chemistry are 1H-1,2,3-triazole-4,5-dithiolates (tazdt²⁻). The design of these ligands is centered on creating a system with multiple potential donor sites—specifically, the two sulfur atoms of the dithiolene unit and the three nitrogen atoms of the triazole ring—which could allow for the formation of polynuclear complexes or materials with interesting electronic properties. mdpi.com

The synthesis of these ligands is a multi-step process that begins with the creation of S-protected 1H-1,2,3-triazole-4,5-dithiol derivatives. rsc.org A key step in this synthesis is the use of a copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction is highly regioselective, ensuring the desired substitution pattern on the triazole ring. mdpi.com In this process, various organic azides are reacted with alkynes bearing sulfur groups protected by moieties such as benzyl (Bn) or trimethylsilylethyl (TMS-ethyl). rsc.org The nitrogen at the N1 position of the triazole ring can also be functionalized with different groups, including 2,6-dimethylphenyl (Xy) or benzyl (Bn). rsc.org

Once the protected triazole derivative is formed, the final step is the removal of the protecting groups from the sulfur atoms to yield the free dithiol ligand (H₂-tazdt). The reductive removal of benzyl groups using reagents like in situ-generated sodium naphthalide has been proven to be an effective method for isolating the desired 4,5-dithiol ligands. mdpi.comrsc.org

Formation and Structural Characterization of Metal Complexes

The deprotonated dithiolate ligands (tazdt²⁻) have been used to synthesize a variety of coordination compounds with first-row and group-10 transition metals. mdpi.com The formation of these complexes typically involves the reaction of the free dithiol ligand with a suitable metal precursor in the presence of a base. mdpi.com

The 1H-1,2,3-triazole-4,5-dithiolate ligand possesses five potential coordination sites. mdpi.com However, experimental studies have shown a strong preference for regioselective coordination via the dithiolate unit, where the two sulfur atoms bind to a single metal center in a bidentate fashion. mdpi.com This coordination mode results in the formation of a stable five-membered chelate ring. rsc.org

While S,S-coordination is dominant, the nitrogen atoms of the triazole ring can also participate in binding, particularly in polynuclear structures. For instance, in a cobalt complex, a tetranuclear cyclic structure was observed where each cobalt(III) ion is coordinated by a thiolate from one triazole ligand and a nitrogen atom from an adjacent ligand. mdpi.com This highlights the ligand's potential to act as a bridge between multiple metal centers. mdpi.com

A range of transition metal complexes featuring the tazdt²⁻ ligand have been successfully synthesized and characterized. The characterization of these compounds relies on a suite of analytical techniques, including single-crystal X-ray diffraction (XRD) for definitive structural elucidation, alongside NMR and IR spectroscopy, and elemental analysis. mdpi.comrsc.org

Examples of synthesized complexes include:

Titanium: [(η⁵-C₅H₅)₂Ti(tazdt)] rsc.org

Nickel: Heteroleptic complexes like [Ni(dppe)(tazdt)] {where dppe = bis(diphenylphosphanyl)ethane} and homoleptic bis(dithiolate) complexes such as (NBu₄)ₙ[Ni(tazdt)₂] (where n = 1 or 2). rsc.org

Palladium: [Pd(dppe)(tazdt)] rsc.org

Platinum: [(PPh₃)₂Pt(tazdt)] mdpi.com

Cobalt: [(η⁵-C₅H₅)Co(tazdt)] mdpi.com

The synthesis of these complexes demonstrates the versatility of the tazdt²⁻ ligand in coordinating with metals of different geometries and electronic requirements.

Synthesized Transition Metal Complexes with 1H-1,2,3-Triazole-4,5-dithiolate (tazdt²⁻) Ligands
MetalComplex FormulaAncillary Ligands
Titanium (Ti)[(η⁵-C₅H₅)₂Ti(tazdt)]Cyclopentadienyl (η⁵-C₅H₅)
Nickel (Ni)[Ni(dppe)(tazdt)]dppe
Nickel (Ni)[Ni(tazdt)₂]ⁿ⁻ (n=1, 2)None (Homoleptic)
Palladium (Pd)[Pd(dppe)(tazdt)]dppe
Platinum (Pt)[(PPh₃)₂Pt(tazdt)]Triphenylphosphine (PPh₃)
Cobalt (Co)[(η⁵-C₅H₅)Co(tazdt)]Cyclopentadienyl (η⁵-C₅H₅)

Investigation of Electronic Properties of Triazole-Based Metal Complexes

The electronic properties of metal complexes containing the tazdt²⁻ ligand have been investigated primarily through cyclic voltammetry and UV/Vis spectroscopy. mdpi.comrsc.org These studies provide insight into the redox behavior of the complexes and the nature of their electronic transitions.

For the nickel and palladium complexes, electrochemical and spectroscopic data reveal a notable resemblance to analogous complexes with benzene-1,2-dithiolate (bdt²⁻). rsc.org This suggests that the influence of the electron-withdrawing triazole (N₃) moiety on the electronic properties of the dithiolene unit is somewhat restricted. rsc.orgrsc.org

In the case of the cobalt complex [(η⁵-C₅H₅)Co(tazdt)], the UV/Vis spectrum is characterized by two significant absorption bands in the visible region (at 485 nm and 619 nm). mdpi.com The band at 619 nm is assigned to a dithiolate-π to Co(III) charge transfer transition. mdpi.com This transition is bathochromically shifted compared to the analogous benzene-1,2-dithiolate complex, which is attributed to a stronger dithiolate character in the tazdt²⁻ ligand. mdpi.com

Electronic Properties of Selected tazdt²⁻ Complexes
ComplexTechniqueKey Findings
[Ni(dppe)(tazdt)] & [Pd(dppe)(tazdt)]Cyclic Voltammetry & UV/VisElectronic properties resemble corresponding benzene-1,2-dithiolate (bdt²⁻) complexes. rsc.org
[(η⁵-C₅H₅)Co(tazdt)]UV/Vis SpectroscopyAbsorption bands at 485 nm and 619 nm; the latter is a dithiolate-π to Co(III) charge transfer. mdpi.com

Dynamic Equilibria in Metal-Triazole Systems (e.g., Dimerization Processes)

Certain metal-triazole systems exhibit dynamic equilibria in solution, a notable example being the dimerization of the cobalt complex [(η⁵-C₅H₅)Co(tazdt)]. mdpi.com In the solid state, this complex exists as a dimer, ([(η⁵-C₅H₅)Co(tazdt)])₂, where a sulfur atom from each ligand bridges to the neighboring cobalt center. mdpi.com This dimeric structure satisfies the 18-valence electron rule for each metal center. mdpi.com

In solution, however, an equilibrium exists between the 18-electron dimer and a 16-valence electron monomer. mdpi.com This type of monomer-dimer equilibrium is a recognized phenomenon for related cobalt-dithiolene complexes. mdpi.com The equilibrium can be influenced by factors such as concentration and temperature. Variable-temperature ¹H NMR and UV/Vis spectroscopy have been employed to study this process, allowing for the determination of the dimerization constant (K_D) and the associated thermodynamic parameters. mdpi.com

Thermodynamic Parameters for the Dimerization of [(η⁵-C₅H₅)Co(tazdt)]
ParameterValue
ΔH (Enthalpy)-10.63 kcal/mol mdpi.com
ΔS (Entropy)-23.6 cal/mol·K mdpi.com
K_D (Dimerization Constant at 25 °C)290 L/mol mdpi.com

Exploration of Non-Innocent Ligand Behavior in Triazole Complexes

A "non-innocent" ligand is one that can actively participate in the redox chemistry of its metal complex, leading to ambiguity in the formal oxidation states of both the metal and the ligand. mdpi.com The dithiolene fragment is a classic example of a redox-active, potentially non-innocent moiety. mdpi.com Consequently, the 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) ligand is considered potentially non-innocent due to the electronic nature of its dithiolene unit. mdpi.com

Compound Name Directory

Abbreviation / Trivial NameSystematic Name
tazdt²⁻1H-1,2,3-Triazole-4,5-dithiolate
H₂-tazdt1H-1,2,3-Triazole-4,5-dithiol
dppe1,2-Bis(diphenylphosphino)ethane
bdt²⁻Benzene-1,2-dithiolate
BnBenzyl
Xy2,6-Dimethylphenyl
TMS-ethylTrimethylsilylethyl
NBu₄⁺Tetrabutylammonium
PPh₃Triphenylphosphine

Advanced Applications in Chemical Sciences

1H-1,2,3-Triazole-4,5-dicarbonitrile as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a valuable and versatile precursor in the synthesis of a variety of complex organic molecules. Its two adjacent nitrile groups on the stable triazole ring offer multiple reaction sites for further functionalization and cyclization reactions.

Strategic Use in the Construction of Annulated Heterocyclic Systems

The strategic manipulation of the dinitrile functionality of this compound allows for the construction of various fused heterocyclic systems. The nitrile groups can be hydrolyzed, reduced, or converted into other functional groups, which then participate in intramolecular cyclization reactions to form annulated structures.

A notable application of 4,5-dicyano-1,2,3-triazole is as a precursor for the synthesis of nitrogen-rich fused heterocyclic compounds. nih.gov For instance, the hydrolysis of one nitrile group to a carboxamide group, followed by a Hofmann rearrangement, yields a 4-amino-5-cyano-1,2,3-triazole. This amino-nitrile derivative is a key intermediate for constructing fused pyrimidine (B1678525) and other azine systems. nuph.edu.ua Furthermore, the reaction of 4-carboxamide-5-cyano-1,2,3-triazole with sodium azide (B81097) and zinc chloride leads to the formation of a tetrazolyl-triazole, demonstrating the construction of a bicyclic system. nih.gov

The general synthetic utility of aminotriazoles in forming triazolo-annulated pyridines, azines, and azepines has been well-documented. nuph.edu.ua The condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene groups is a powerful method for synthesizing triazolo[4,5-b]pyridines. nuph.edu.ua Similarly, cyclocondensation reactions involving 5-amino-1,2,3-triazole-4-carboxylic acids are a common route to triazolo[4,5-d]pyrimidine systems. nuph.edu.ua These established synthetic routes highlight the potential of derivatives of this compound in creating a diverse range of annulated heterocyclic structures.

Integration into Multifunctionalized Molecular Architectures

The dinitrile nature of this compound makes it an ideal starting material for creating molecules with multiple functional groups. The differential reactivity of the two nitrile groups can be exploited to introduce various functionalities sequentially.

The synthesis of multifunctionalized molecules from 4,5-dicyano-1,2,3-triazole has been demonstrated through a series of chemical transformations. nih.gov One of the nitrile groups can be selectively hydrolyzed to a carboxamide, which can then be converted to an amine via a Hofmann rearrangement. nih.gov The remaining nitrile group and the newly introduced amino group can be further modified. For example, the amino group can be oxidized to a nitro group, resulting in 4-cyano-5-nitro-1,2,3-triazole. nih.gov The cyano group can also participate in cycloaddition reactions to form tetrazoles. nih.gov These transformations introduce a variety of functional groups, including amides, amines, nitros, and tetrazoles, onto the triazole core, leading to multifunctionalized molecular architectures.

The following table summarizes the synthesis of various functionalized 1,2,3-triazole derivatives starting from 4,5-dicyano-1,2,3-triazole. nih.gov

Starting MaterialReagents and ConditionsProductYield (%)
4,5-dicyano-1,2,3-triazole1M HCl, 1M acetic acid4-carboxamide-5-cyano-1,2,3-triazole67
4-carboxamide-5-cyano-1,2,3-triazoleNaOH, Br₂, H₂O, 0 °C4-cyano-5-amino-1,2,3-triazole41
4-cyano-5-amino-1,2,3-triazole30% H₂O₂, 98% H₂SO₄, 24 h4-cyano-5-nitro-1,2,3-triazole51
4-carboxamide-5-cyano-1,2,3-triazoleNaN₃, ZnCl₂, H₂O, reflux, 4 h4-carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazole78

Supramolecular Chemistry Involving this compound Derivatives

The 1,2,3-triazole ring is a key motif in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The introduction of cyano groups at the 4 and 5 positions can significantly influence these interactions and open up new avenues in host-guest chemistry and self-assembly.

Research into Anion Recognition and Host-Guest Interactions

The electron-withdrawing nature of the two nitrile groups in this compound enhances the acidity of the C5-H proton in its derivatives, making it a better hydrogen bond donor for anion recognition. Furthermore, alkylation of the triazole ring to form a triazolium salt dramatically increases its ability to bind anions through strong C-H···anion hydrogen bonds and anion-π interactions. nih.gov

Macrocyclic structures containing 1,2,3-triazolium units, known as triazolophanes, have shown exceptionally high affinity for anions like chloride. beilstein-journals.org The binding is facilitated by a combination of CH hydrogen bonding and ion-dipole interactions. beilstein-journals.org The presence of electron-withdrawing cyano groups on the triazole ring would be expected to further polarize the C-H bonds, thereby enhancing the anion binding strength of the corresponding triazolium derivatives. The C5–H···anion electrostatic interaction is a key factor in the sensing of anions by 1,2,3-triazole-based receptors. nih.gov

Principles of Preorganization and Self-Assembly Architectures

The rigid, planar structure of the 1,2,3-triazole ring, combined with its capacity for multiple non-covalent interactions, makes it an excellent building block for the construction of preorganized self-assembling architectures. Triazoles can form supramolecular systems through a combination of coordinate bonds, hydrogen bonds, ion-dipole interactions, π-π stacking, and van der Waals forces. nih.gov

The synthesis of triazole oligomers can be directed by supramolecular templates, where self-assembly of porphyrin-based units brings monomeric triazole precursors into proximity for efficient polymerization. rsc.org This templated synthesis allows for the creation of well-defined oligomeric structures. While specific studies on the self-assembly of this compound itself are not detailed in the provided context, its derivatives, with their potential for strong intermolecular interactions, are promising candidates for the design of novel self-assembling materials.

Investigations in Materials Science

The unique electronic properties and high nitrogen content of this compound and its derivatives have led to their investigation in the field of materials science, particularly for energetic materials and as components in functional organic materials.

The high nitrogen content and the presence of cyano groups, which can be converted into other energetic functionalities like nitro or tetrazole groups, make 4,5-dicyano-1,2,3-triazole a promising precursor for a new family of energetic compounds. nih.gov The 1,2,3-triazole ring is known to be more thermally stable and has a higher heat of formation compared to its 1,2,4-triazole (B32235) isomer, which are desirable properties for energetic materials. nih.gov A number of nitrogen-rich derivatives of 4,5-dicyano-1,2,3-triazole have been synthesized and characterized, with some exhibiting promising thermal stability and detonation parameters. nih.gov

The following table presents data on selected energetic compounds derived from 4,5-dicyano-1,2,3-triazole. nih.gov

CompoundFormulaDensity (g·cm⁻³)Detonation Pressure (GPa)Detonation Velocity (m·s⁻¹)
3·H₂O (4-cyano-5-nitro-1,2,3-triazole monohydrate)C₃H₃N₅O₃1.7226.28003
6·H₂O (4-amino-5-(1H-tetrazol-5-yl)-1,2,3-triazole monohydrate)C₃H₅N₉O1.7426.88122
10·H₂O (4,5-bis(1H-tetrazol-5-yl)-1,2,3-triazole monohydrate)C₄H₄N₁₂O1.7829.58489
16 (2-methyl-4,5-bis(1H-tetrazol-5-yl)-1,2,3-triazole)C₅H₄N₁₂1.6825.17943

Beyond energetic materials, triazole derivatives are explored for a range of applications in materials science. For instance, 1,2,4-triazole derivatives have shown excellent electron-transport and hole-blocking properties in organic light-emitting diodes (OLEDs). researchgate.net While the focus of this article is on 1,2,3-triazoles, the electronic properties of the triazole core suggest potential for this compound derivatives in similar electronic applications. Additionally, 1,2,3-triazole derivatives have been investigated as corrosion inhibitors for various metals. mdpi.com

Utility in Advanced Materials Development (General aspects)

The 1,2,3-triazole scaffold is increasingly recognized for its role in the creation of functional polymers and advanced materials. The presence of multiple nitrogen atoms allows for strong coordination with metals and the formation of hydrogen bonds, making triazole derivatives valuable building blocks. These characteristics are exploited in the development of materials such as metallic and anionic sensors. uq.edu.auresearchgate.net

Derivatives of this compound are particularly useful in synthesizing conjugated porous polymers (CPPs). In these materials, the 1,2,3-triazole unit often acts as an electron acceptor. researchgate.netmdpi.com When combined with electron-donating units like thiophene, carbazole, or diphenylamine, the resulting CPPs exhibit notable porosities and optoelectronic properties. researchgate.net Such polymers have demonstrated significant photocatalytic activity for various organic chemical transformations under visible light. researchgate.netmdpi.com For example, a series of novel conjugated porous polymers incorporating the 1,2,3-triazole moiety has been shown to be effective for the oxidative hydroxylation of arylboronic acids and the alkylation of vinylarenes. researchgate.net

The dicyano-substituted benzotriazole unit, structurally related to this compound, has also been used to create co-polymers for organic solar cells. These materials can achieve promising device efficiencies with high open-circuit voltages, highlighting the potential of cyano-substituted triazoles in advanced electronic applications. rsc.org

Polymer TypeDonor UnitApplicationKey Finding
Conjugated Porous Polymer (CPP)Thiophene, Carbazole, DiphenylaminePhotocatalysis1,2,3-Triazole acts as an electron acceptor, enabling prominent photocatalytic activity for organic transformations. researchgate.net
Co-polymerBenzo[1,2-b:4,5-b′]dithiophene (BDT)Organic Photovoltaics (OPV)Cyano-substituted benzotriazole polymers show promise for use in organic solar cells, achieving efficiencies up to 6.9%. rsc.org

Exploration as Components in Energetic Systems (General aspects)

This compound is a key precursor in the synthesis of a new family of nitrogen-rich energetic compounds. achmem.comnih.govnih.gov The high nitrogen content and positive heat of formation of the triazole ring contribute to the high energy density of its derivatives. The dinitrile functionality serves as a versatile anchor for the introduction of various energetic groups, allowing for the construction of monocyclic, bicyclic, and fused-ring energetic molecules, salts, and complexes. researchgate.netachmem.comnih.govnih.gov

Research has focused on synthesizing energetic derivatives by modifying the nitrile groups. For instance, 4,5-dicyano-1,2,3-triazole can be hydrolyzed to 4-carboxamide-5-cyano-1,2,3-triazole, which can then undergo a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole. achmem.comnih.gov This amino derivative can be further oxidized to yield 4-cyano-5-nitro-1,2,3-triazole, a more powerful energetic material. achmem.comnih.gov

The combination of the 1,2,3-triazole ring with other energetic heterocycles, such as tetrazoles, can further enhance detonation performance and thermal stability. achmem.com These advanced energetic materials are investigated for applications as main explosives, heat-resistant explosives, and green gas generants. researchgate.netachmem.com

Compound DerivativePrecursorKey PropertiesPotential Application
4-cyano-5-nitro-1,2,3-triazole4,5-Dicyano-1,2,3-triazoleHigh nitrogen content, energeticHigh energy density materials achmem.comnih.gov
4,5-bis(5-nitramino-1,2,4-triazol-3-yl)-2H-1,2,3-triazole salts4,5-bis(4,5-diamine-1,2,4-triazole-3-yl)-2H-1,2,3-triazoleGood detonation performanceGreen gas generant ingredients achmem.com
(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amineNot specifiedExcellent detonation properties (D = 9153 m·s⁻¹, P = 33.71 GPa), high thermal stability (Td = 308 °C)High-performance energetic materials achmem.com

Catalytic Applications of this compound Derivatives

While the direct catalytic use of this compound is not extensively documented, its derivatives are emerging as important components in catalytic systems. The focus has shifted from using triazoles merely as linkers to employing them as functional building blocks in catalysis. uq.edu.auresearchgate.net

A significant application lies in the development of 1,2,3-triazole-based conjugated porous polymers (CPPs) for photocatalysis. In these CPPs, the triazole unit functions as an electron acceptor, which is crucial for their photocatalytic activity. researchgate.netmdpi.com These polymer-based catalysts have shown high efficiency in promoting oxidative organic transformations under visible light, such as the hydroxylation of arylboronic acids. researchgate.net The performance of these catalysts can be tuned by pairing the triazole acceptor with different electron donor units. researchgate.net

Furthermore, the multiple nitrogen coordination sites on the triazole ring make its derivatives excellent ligands for forming metal complexes. uq.edu.auresearchgate.net These metal-triazole complexes have potential applications in various catalytic processes. The ability to form stable complexes with a range of transition metals, including copper, ruthenium, iron, and palladium, opens avenues for their use in reactions like cycloadditions and cross-coupling reactions. uq.edu.auhud.ac.uk The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example where a copper-triazole intermediate is central to the catalytic cycle. uq.edu.au

Evaluation in Corrosion Inhibition Research (General aspects)

Derivatives of 1,2,3-triazole are recognized as highly efficient corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. researchgate.net Their effectiveness stems from the ability of the triazole molecule to adsorb onto the metal surface, forming a protective film that hinders corrosive processes. researchgate.netmdpi.com

The mechanism of inhibition involves donor-acceptor interactions between the triazole derivative and the metal. The lone pair electrons of the nitrogen heteroatoms and the π-electrons of the aromatic triazole ring are donated to the vacant d-orbitals of the metal atoms. researchgate.netmdpi.com This interaction is facilitated by the presence of multiple nitrogen atoms and the aromatic system within the triazole core. researchgate.net

The adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bond formation). researchgate.net The strength of this adsorption and, consequently, the inhibition efficiency, can be modified by introducing different substituent groups onto the triazole ring. Computational chemistry studies are often employed to predict the inhibition efficiency of new derivatives by calculating parameters such as the energy of molecular orbitals (HOMO and LUMO) and the fraction of electrons transferred between the inhibitor and the metal surface. mdpi.comfrontiersin.org Research has shown that 1,2,3-triazole derivatives can achieve inhibition efficiencies greater than 90% at low concentrations. researchgate.net

Conclusion and Future Research Directions

Summary of Major Research Advancements in 1H-1,2,3-Triazole-4,5-dicarbonitrile Chemistry

The chemistry of this compound has seen significant progress, establishing it as a pivotal precursor for a variety of nitrogen-rich compounds. A key advancement is its straightforward synthesis through the cyclization of diaminomaleonitrile (B72808). nih.govnih.gov This method provides a reliable route to the core triazole structure.

Research has primarily focused on leveraging this compound as a versatile building block for energetic materials. nih.govenergetic-materials.org.cn Scientists have successfully transformed the dinitrile functionality into other key groups. For instance, hydrolysis under alkaline conditions yields 4,5-dicarboxylic acid-1,2,3-triazole, which can be further esterified and converted to 4,5-dicarbohydrazide-1,2,3-triazole. nih.gov Another significant transformation involves the Hofmann rearrangement of the corresponding 4-carboxamide-5-cyano derivative to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov

These transformations have enabled the synthesis of more complex monocyclic, bicyclic, and fused-ring heterocyclic systems. nih.govnih.gov The development of these synthetic pathways represents a major leap forward, allowing for the construction of novel compounds with high nitrogen content and potential applications as energetic materials. The structural integrity and configuration of these new derivatives have been rigorously confirmed using modern analytical techniques, including X-ray single-crystal diffraction, which has been crucial for understanding their chemical nature. nih.gov

Identification of Emerging Trends and Unresolved Challenges

An prominent emerging trend in the field is the systematic construction of advanced energetic materials using this compound as a foundational scaffold. nih.govenergetic-materials.org.cn The focus is shifting from simple derivatives to the design and synthesis of complex, fused heterocyclic systems to enhance detonation performance and thermal stability simultaneously. nih.gov The 1,2,3-triazole ring is known to be more thermally stable and possess a higher heat of formation compared to its 1,2,4-triazole (B32235) isomer, making it an attractive component for next-generation energetic materials. nih.gov

Despite these advancements, several challenges remain. One unresolved issue is the comprehensive characterization of the full range of derivatives that can be synthesized from this compound. While some energetic properties of selected compounds have been estimated, a systematic evaluation of the thermal stability, detonation parameters, and sensitivity for the broader family of derivatives is still needed. nih.govnih.gov

Furthermore, controlling the regioselectivity during functionalization and subsequent reactions remains a significant synthetic hurdle. The triazole ring has multiple nitrogen atoms that can be substituted, leading to different isomers with distinct properties. mdpi.com Developing more selective and efficient catalytic systems, perhaps drawing inspiration from the broader field of "click chemistry," could address this challenge and provide cleaner reaction profiles with higher yields of the desired products. mdpi.com

Future Prospects and Potential Research Avenues for this compound in Fundamental and Applied Chemical Sciences

The future for this compound chemistry is rich with possibilities in both fundamental and applied sciences. A primary avenue for future research will be the continued exploration of its utility in creating high-energy density materials (HEDMs). energetic-materials.org.cn This includes the synthesis of new energetic salts and coordination compounds, which could lead to materials with superior performance and lower sensitivity compared to traditional explosives. nih.govsci-hub.se The development of fused polycyclic energetic compounds built from this triazole is another promising direction. energetic-materials.org.cn

Beyond energetic materials, the unique electronic properties and functional groups of this compound open doors to other areas of materials science. For instance, its derivatives could be investigated as building blocks for novel conjugated porous polymers. Triazole-based polymers have shown promise as photocatalysts, and the dinitrile precursor offers a unique starting point for such materials. nih.gov

There is also untapped potential in medicinal and pharmaceutical chemistry. The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous drugs, including antibiotics and anticonvulsants. colab.wsitmedicalteam.pl The dicarbonitrile compound and its derivatives could be screened for various biological activities. The ability of the triazole ring to participate in hydrogen bonding and other interactions makes it an attractive scaffold for designing enzyme inhibitors or other therapeutic agents. itmedicalteam.plfrontiersin.org Future work could involve synthesizing libraries of compounds derived from this compound and evaluating their potential as, for example, carbonic anhydrase or xanthine (B1682287) oxidase inhibitors. frontiersin.orgthesciencein.org

Q & A

Basic Research Questions

Q. What are the key synthetic applications of 1H-1,2,3-Triazole-4,5-dicarbonitrile in organic chemistry, and how are reaction conditions optimized?

  • Methodological Answer : This compound is primarily used as a precursor for synthesizing nitrogen-rich heterocycles. For example, it reacts with sodium azide (NaN₃) under reflux in toluene/methanol with triethylamine hydrochloride to form tetrazole derivatives (e.g., H₃dttz) after 3 days . Optimizing reaction time, stoichiometry of NaN₃ (4:1 molar ratio to substrate), and pH control during workup (addition of NaOH) are critical for yield improvement. Side reactions, such as incomplete azide incorporation, can be mitigated via TLC monitoring.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include δ ~14.28 ppm (s, NH) and δ ~119–147 ppm for nitrile carbons (e.g., triazole-pyrazole hybrids) .
  • IR Spectroscopy : Strong nitrile (C≡N) stretches at ~2242 cm⁻¹ and triazole ring vibrations at ~1561 cm⁻¹ .
  • X-ray Crystallography : Triazole derivatives exhibit planar rings (r.m.s. deviation ≤0.0034 Å) with dihedral angles up to 70° relative to substituents (e.g., phenyl groups). Hydrogen-bonding networks (O–H⋯O, C–H⋯N) stabilize crystal packing .

Advanced Research Questions

Q. How does this compound contribute to the design of metal-organic frameworks (MOFs) with tailored luminescent properties?

  • Methodological Answer : Its dicarboxylic acid derivative (1H-1,2,3-Triazole-4,5-dicarboxylic acid, CAS 4546-95-6) is used as a ligand in MOFs. For example, potassium salts of this ligand form 3D frameworks with lanthanides (e.g., Eu³⁺, Tb³⁺), where auxiliary ligands (e.g., 2,2'-bipyridine) modulate structural diversity. Photoluminescence studies show intense red/green emission dependent on lanthanide choice, with quantum yields enhanced by energy transfer from the triazole ligand .

Q. What computational approaches (e.g., DFT, IRI) are used to predict the reactivity and electronic properties of triazole-dicarbonitrile derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrile groups in this compound exhibit high electron-withdrawing capacity, activating the triazole ring for nucleophilic substitution. Interaction Region Indicator (IRI) analyses visualize non-covalent interactions (e.g., π-stacking) in crystal structures, aiding in polymorphism prediction .

Q. How can copper-free click chemistry modify this compound for functional polymer applications?

  • Methodological Answer : The compound’s alkyne derivatives participate in strain-promoted azide-alkyne cycloadditions (SPAAC) without toxic Cu(I) catalysts. For instance, diethylhexyl triazole-dicarboxylate (DEHT) synthesized via SPAAC improves the flexibility of polyvinyl chloride (PVC) by covalent grafting. Reaction optimization involves solvent polarity (THF/water mixtures) and temperature control (50°C) to achieve >66% yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.